L-873724

Vue d'ensemble

Description

L-873724 est un inhibiteur de la cathepsine K non basique, puissant, biodisponible par voie orale, sélectif et réversible. Il a montré une efficacité significative dans l'inhibition de la résorption osseuse, ce qui en fait un composé précieux dans le traitement de maladies telles que l'ostéoporose .

Méthodes De Préparation

La synthèse de L-873724 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes méthodes de production industrielles ne sont pas largement documentées, mais le composé est synthétisé en laboratoire de recherche en utilisant des techniques de synthèse organique standard .

Analyse Des Réactions Chimiques

L-873724 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe cyanométhyle

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la cathepsine K et ses effets sur la résorption osseuse.

Biologie : Le composé est utilisé pour étudier le rôle de la cathepsine K dans divers processus biologiques, notamment le métabolisme osseux et la dégradation du collagène.

Médecine : this compound a été étudié pour ses applications thérapeutiques potentielles dans le traitement de l'ostéoporose et d'autres maladies osseuses.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant la cathepsine K et les enzymes apparentées

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la cathepsine K, une protéase à cystéine impliquée dans la résorption osseuse. Le composé se lie au site actif de la cathepsine K, l'empêchant de dégrader le collagène et d'autres protéines de la matrice osseuse. Cette inhibition conduit à une réduction de la résorption osseuse et à une augmentation de la densité minérale osseuse .

Applications De Recherche Scientifique

Chemistry

L-873724 serves as a valuable tool compound for studying the inhibition of cathepsin K and its effects on bone resorption. Its unique structural features allow researchers to explore various chemical reactions, including oxidation and substitution reactions .

Biology

In biological research, this compound is utilized to investigate the role of cathepsin K in several processes:

- Bone Metabolism : Studies have demonstrated its efficacy in inhibiting bone resorption, making it a candidate for osteoporosis treatment.

- Collagen Degradation : The compound aids in understanding how cathepsin K contributes to collagen degradation in pathological conditions .

Medicine

This compound has been extensively studied for its therapeutic potential:

- Osteoporosis Treatment : Preclinical studies indicate significant promise in treating osteoporosis by reducing bone loss through selective inhibition of cathepsin K .

- Other Bone-related Diseases : Ongoing research is exploring its application in other conditions associated with abnormal bone metabolism.

Industry

In pharmaceutical development, this compound is being investigated for:

- Drug Development : As a lead compound for new drugs targeting cathepsin K and related enzymes.

- Biochemical Probes : Its selectivity and potency make it suitable for developing biochemical probes in research settings .

Case Study 1: Efficacy in Osteoporosis Models

A study conducted on rhesus monkeys demonstrated that this compound effectively inhibited bone resorption when administered orally. The results indicated a marked increase in bone mineral density compared to control groups .

Case Study 2: Mechanistic Insights

Research focusing on the biochemical pathways influenced by this compound revealed that its inhibition of cathepsin K leads to decreased activity in osteoclasts, the cells responsible for bone resorption. This finding underscores the compound's potential as a therapeutic agent in managing osteoporosis .

Mécanisme D'action

L-873724 exerts its effects by selectively inhibiting cathepsin K, a cysteine protease involved in bone resorption. The compound binds to the active site of cathepsin K, preventing it from degrading collagen and other bone matrix proteins. This inhibition leads to a reduction in bone resorption and an increase in bone mineral density .

Comparaison Avec Des Composés Similaires

L-873724 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la cathepsine K. Les composés similaires comprennent :

Odanacatib : Un autre inhibiteur de la cathepsine K avec une puissance similaire mais des propriétés pharmacocinétiques différentes.

Balicatib : Un inhibiteur de la cathepsine K avec une structure chimique et un mécanisme d'action différents.

Relacatib : Un autre inhibiteur avec des applications similaires mais des profils de sélectivité différents

This compound se démarque par son inhibition réversible et sa biodisponibilité orale, ce qui en fait un candidat prometteur pour des recherches et des développements supplémentaires .

Activité Biologique

L-873724, a synthetic compound categorized as an α,α-disubstituted cyclic amino acid derivative, has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

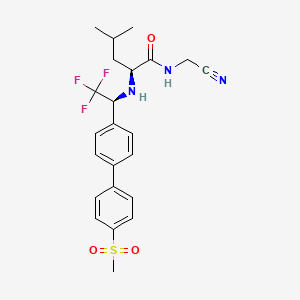

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₁₈F₃N₃O₃S and a molecular weight of approximately 481.53 g/mol. Its unique structural features include a trifluoromethyl group and a sulfonamide moiety, which enhance its biological activity and specificity towards certain biological targets.

This compound primarily functions as a potent inhibitor of cathepsin K (Cat K), an enzyme implicated in bone resorption processes. The compound exhibits greater than 100-fold selectivity for human Cat K compared to other cathepsins, making it a valuable tool for studying the enzyme's roles in various physiological and pathological conditions .

Inhibition Studies

Research indicates that this compound demonstrates similar inhibitory potency to other known Cat K inhibitors like odanacatib. Both compounds have comparable IC(50) values against Cat K in cell-based assays, underscoring their potential for therapeutic applications in osteoporosis and other bone-related disorders .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound in comparison with other related compounds:

| Compound Name | Structural Features | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | α,α-disubstituted cyclic amino acid | Potent Cat K inhibitor | >100-fold for Cat K |

| Odanacatib | Amino-acetonitrile derivative | Cat K inhibition | High selectivity |

| Balicatib | Basic inhibitor | Lysosomal effects | Variable |

Therapeutic Applications

Due to its selective inhibition of Cat K, this compound is being explored for various therapeutic applications, particularly in:

- Osteoporosis Treatment : By inhibiting bone resorption, this compound may help in managing osteoporosis .

- Cancer Research : Its inhibitory effects on cathepsins could have implications in cancer biology, where cathepsins are often overexpressed .

- Inflammatory Diseases : The compound's mechanism may also contribute to anti-inflammatory pathways, providing avenues for research into inflammatory conditions.

Case Studies and Research Findings

Several studies have employed this compound to elucidate its biological roles:

- In vitro Studies : Research demonstrated that this compound effectively inhibited osteoclast-mediated bone resorption in cultured cells, confirming its potential as an anti-resorptive agent .

- Pharmacokinetics : Studies on the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics, making it suitable for further clinical development .

- Comparative Efficacy : In comparative studies with other cathepsin inhibitors, this compound showed superior potency and selectivity, reinforcing its position as a leading candidate for drug development targeting bone metabolism disorders .

Propriétés

IUPAC Name |

(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O3S/c1-15(2)14-20(22(30)28-13-12-27)29-21(23(24,25)26)18-6-4-16(5-7-18)17-8-10-19(11-9-17)33(3,31)32/h4-11,15,20-21,29H,13-14H2,1-3H3,(H,28,30)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFDSJLOCIGIKP-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC#N)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC#N)N[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603139-12-4 | |

| Record name | L-873724 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603139124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-873724 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29250PP3ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.